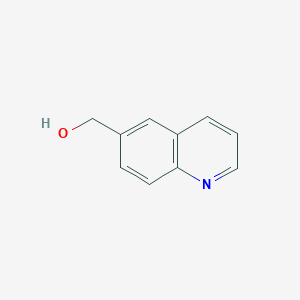

6-Quinolinylmethanol

Overview

Description

6-Quinolinylmethanol (CAS: 100516-88-9) is a quinoline derivative with a hydroxymethyl (-CH$2$OH) group at the 6-position of the quinoline ring. Its molecular formula is C${10}$H$_9$NO, derived from the fusion of a benzene and pyridine ring system. This compound is notable for its role as a synthetic intermediate and its antimicrobial properties . Its structure allows for diverse chemical modifications, making it valuable in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Quinolinylmethanol can be synthesized starting from quinoline. The typical synthetic route involves the reaction of quinoline with formaldehyde under specific conditions to produce 6-hydroxymethylquinoline .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis involves the use of formaldehyde and quinoline in a controlled environment to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Alkylation/Etherification Reactions

The hydroxymethyl group undergoes nucleophilic substitution to form ether derivatives. For example, reaction with 5-chloro-1-pentyne in the presence of sodium hydride yields alkylated products .

Example Reaction:

Conditions:

Yield:

Oxidation to Carboxaldehyde

The primary alcohol group in 6-Quinolinylmethanol can be oxidized to a carboxaldehyde. While direct experimental data for this compound is limited, analogous quinolinemethanol derivatives (e.g., 4-Quinolinylmethanol) are oxidized using reagents like pyridinium chlorochromate (PCC) .

Proposed Reaction:

Key Considerations:

Nucleophilic Substitution

The hydroxymethyl group can act as a leaving group under acidic or basic conditions. For instance, in the presence of HCl, it may undergo dehydration to form 6-vinylquinoline, though direct evidence for this reaction in this compound requires further validation .

Theoretical Pathway:

Computational Insights:

Coordination with Metal Catalysts

This compound participates in palladium-catalyzed cross-coupling reactions, similar to its iodoquinoline analogs. For example, aminocarbonylation with amines under CO pressure forms glyoxylamide derivatives .

Example Reaction:

Optimized Conditions:

Yield Data:

| Amine Nucleophile | Product Yield (%) |

|---|---|

| Piperidine | 95 |

| tert-Butylamine | 94 |

| Cyclohexylamine | 84 |

Reduction to Methyl Group

The hydroxymethyl group can be reduced to a methyl group using agents like sodium borohydride (NaBH₄). This reaction is exemplified in related compounds .

Proposed Pathway:

Conditions:

Scientific Research Applications

Chemical Properties and Structure

6-Quinolinylmethanol, with the molecular formula , features a quinoline ring structure substituted with a hydroxymethyl group. This unique structure contributes to its biological activity and utility in synthetic chemistry.

Medicinal Chemistry Applications

1. Adenosine Receptor Antagonism

This compound derivatives have been investigated for their role as adenosine receptor antagonists, particularly targeting the A2A receptor. This application is crucial for treating movement disorders such as Parkinson's disease and Alzheimer's disease. Research indicates that these compounds can reduce purinergic neurotransmission, which may alleviate symptoms associated with these conditions .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their use as chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis in cancer cells, making them candidates for further development in oncological pharmacology .

3. Antimicrobial Properties

Research has shown that this compound demonstrates antimicrobial activity against a range of pathogens. This property is particularly valuable in the development of new antibiotics, especially in an era of increasing antibiotic resistance. The compound's ability to inhibit bacterial growth has been documented in several studies, indicating its potential role in treating infectious diseases .

Synthetic Applications

1. Organic Synthesis Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions, which are fundamental in creating diverse organic compounds .

2. Supramolecular Chemistry

This compound has also found applications in supramolecular chemistry, where it acts as a building block for creating complex molecular architectures. Its ability to form hydrogen bonds and π-π interactions makes it suitable for designing new materials with specific properties .

Case Studies

Mechanism of Action

The mechanism of action of 6-Quinolinylmethanol is primarily related to its ability to interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with various biological targets, influencing their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent types, positions, and additional functional groups. Below is a comparative analysis of 6-Quinolinylmethanol with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in (6-(Trifluoromethyl)quinolin-2-yl)methanol increases logP values, enhancing membrane permeability .

- Solubility: this compound’s hydroxymethyl group improves aqueous solubility compared to non-polar derivatives like 6-Methylquinoline .

- Electronic Effects: Fluorine in (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol alters electron density, affecting reactivity in electrophilic substitutions .

Biological Activity

6-Quinolinylmethanol, a derivative of quinoline, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimalarial properties, potential neurotoxicity, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a quinoline ring structure with a hydroxymethyl group at the sixth position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimalarial Activity

Research indicates that this compound exhibits notable antimalarial activity. A study evaluated various alkylaminoquinolinyl methanols, including this compound, against Plasmodium berghei, a model for malaria. The compound demonstrated an ID50 value of 5.9 mg/kg, indicating effective antimalarial potency compared to other tested compounds .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is attributed to its ability to interfere with heme processing in the malaria parasite. The presence of specific substituents on the quinoline ring can enhance or reduce this activity. For instance, modifications to the alkyl chain and the introduction of functional groups have been shown to influence both potency and selectivity against the parasite .

Neurotoxicity Profile

While assessing the safety profile of this compound, studies have indicated that it exhibits lower neurotoxic effects compared to traditional antimalarials like mefloquine. In vitro assays demonstrated that concentrations above 50 µM did not significantly inhibit neuronal viability, suggesting a favorable safety margin for therapeutic use .

Other Biological Activities

Beyond its antimalarial properties, this compound has been studied for various other pharmacological activities:

- Antibacterial : Exhibits inhibitory effects against several bacterial strains.

- Anticancer : Shows potential antiproliferative activity against cancer cell lines.

- Anti-inflammatory : Demonstrates anti-inflammatory effects in preclinical models.

Case Study: Antimalarial Efficacy

In a murine model of malaria, this compound was administered subcutaneously at varying doses (10 and 50 mg/kg). The results indicated significant reductions in parasitemia levels without adverse effects on body weight or general health indicators in treated mice compared to controls .

Comparative Analysis of Quinoline Derivatives

A comparative analysis of various quinoline derivatives highlighted that this compound consistently outperformed others in terms of antimalarial efficacy while maintaining a better safety profile. This suggests its potential as a lead compound for further drug development aimed at treating malaria .

Summary Table of Biological Activities

| Activity | Effectiveness | Notes |

|---|---|---|

| Antimalarial | ID50: 5.9 mg/kg | Effective against P. berghei |

| Neurotoxicity | Low | Less neurotoxic than mefloquine |

| Antibacterial | Moderate | Active against multiple bacterial strains |

| Anticancer | High | Inhibitory effects on cancer cell lines |

| Anti-inflammatory | Present | Demonstrated in preclinical models |

Q & A

Q. (Basic) What established synthetic methods are used to prepare 6-Quinolinylmethanol, and what are their key reaction conditions?

This compound is synthesized via:

- Appel Reaction : Conversion of this compound to its bromide derivative using carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) under mild conditions .

- Radical Bromination : For analogs like 8-bromomethylquinoline, 8-methylquinoline is treated with N-bromosuccinimide (NBS) and AIBN in CCl₄ .

- Reductive Methods : Sodium borohydride (NaBH₄) reduction of quinoline aldehydes to alcohols, followed by functionalization .

Critical Conditions : Temperature control (25–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (e.g., 1:1.2 alcohol:PPh₃ for Appel reactions) are essential for reproducibility.

Q. (Advanced) How can researchers address discrepancies in reported yields or purity during synthesis of this compound derivatives?

- Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst, temperature) as described in conflicting studies. For example, yields for Appel reactions vary based on bromide precursor purity .

- Analytical Triangulation : Use complementary techniques (¹H NMR, ESI-MS) to confirm structure and purity. For instance, ¹H NMR in DMSO-d₆ for 6m (δ 8.90–3.20 ppm) and ESI-MS (m/z 375 [M+H]⁺) resolve ambiguities in product identity .

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials and identify outliers due to unoptimized conditions.

Q. (Basic) What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.90–7.50 ppm and hydroxymethyl groups at δ 4.60 ppm) .

- ESI-MS : Validates molecular weight (e.g., m/z 159.185 [M+H]⁺) and detects impurities via isotopic patterns .

- FT-IR : Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .

Q. (Advanced) What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Functional Group Interconversion : Replace hydroxymethyl with amines (e.g., 6-aminomethylquinoline) or bromides (e.g., 6-bromomethylquinoline) to improve membrane permeability .

- Structure-Activity Relationship (SAR) : Modify substituents at positions 3 and 6 (e.g., acrylamide groups in compound 6n) to enhance binding to bacterial targets like MreB .

- Parallel Synthesis : Use combinatorial libraries (e.g., 8a–8c derivatives) to screen for antimicrobial or anti-Alzheimer’s activity .

Q. (Basic) What physicochemical properties of this compound influence its reactivity?

- Melting Point : 79–80°C (indicates crystallinity and purification feasibility) .

- Boiling Point : 334.8±17.0°C at 760 mmHg (guides distillation protocols) .

- Hydrophilicity : Hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for biological assays .

Q. (Advanced) How can researchers design SAR studies for this compound analogs?

- Core Modifications : Introduce electron-withdrawing groups (e.g., bromine at position 6) to stabilize intermediates during coupling reactions .

- Side Chain Diversity : Test N-substituted acrylamides (e.g., morpholine in 6n) to improve pharmacokinetic profiles .

- Bioassay Integration : Pair synthetic data with MIC (Minimum Inhibitory Concentration) assays against Gram-negative bacteria to prioritize lead compounds .

Q. (Basic) What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Derivatives like 8a–8c inhibit MreB, a cytoskeletal protein in Gram-negative bacteria .

- Neurodegenerative Research : Quinoline scaffolds are evaluated for acetylcholinesterase inhibition in Alzheimer’s models .

Q. (Advanced) What methodological approaches validate the stability of this compound under storage?

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Mass Balance Analysis : Quantify decomposition products (e.g., quinoline aldehydes) using LC-MS .

Q. (Basic) How is purity assessed during this compound synthesis?

- Chromatography : TLC (Rf comparison) and HPLC (>95% peak area threshold) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C₁₀H₉NO: C 75.46%, H 5.70%, N 8.80%, O 10.05%) .

Q. (Advanced) How do researchers resolve isomeric impurities in this compound derivatives?

- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .

- X-ray Crystallography : Resolve regioisomers (e.g., 6- vs. 8-substituted quinolines) via crystal structure analysis .

Q. (Basic) What safety protocols are essential for handling this compound?

- PPE : Lab coat, gloves, and goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

Q. (Advanced) How can computational modeling complement experimental data for this compound?

- Docking Studies : Predict binding modes to MreB (PDB: 4CZ4) using AutoDock Vina .

- DFT Calculations : Optimize reaction pathways (e.g., Appel reaction energetics) to reduce trial iterations .

Properties

IUPAC Name |

quinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEJIIUSNDZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363873 | |

| Record name | 6-quinolinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-88-9 | |

| Record name | 6-Quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100516-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-quinolinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.